(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen hex-1-enylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Hexenylboronic acid pinacol ester: is an organoboron compound with the empirical formula C12H23BO2. It is a derivative of boronic acid and pinacol, characterized by the presence of a hexenyl group in the trans configuration. This compound is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hexenylboronic acid pinacol ester typically involves the reaction of trans-1-hexenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows: [ \text{trans-1-Hexenylboronic acid} + \text{Pinacol} \rightarrow \text{trans-1-Hexenylboronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods: Industrial production of trans-1-Hexenylboronic acid pinacol ester involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving trans-1-Hexenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction of the ester can yield the corresponding boronic acid or alcohol.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki–Miyaura Coupling: Formation of substituted alkenes or arenes.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of boronic acids or alcohols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in catalytic processes, especially in the Suzuki–Miyaura coupling reaction.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The primary mechanism of action for trans-1-Hexenylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- trans-1-Propenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-1-Heptenylboronic acid pinacol ester
Uniqueness: trans-1-Hexenylboronic acid pinacol ester is unique due to its specific hexenyl group in the trans configuration, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C12H25BO3 |
---|---|
Molecular Weight |
228.14 g/mol |
IUPAC Name |
[(E)-hex-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C12H25BO3/c1-6-7-8-9-10-13(15)16-12(4,5)11(2,3)14/h9-10,14-15H,6-8H2,1-5H3/b10-9+ |
InChI Key |
WLRWNXJQAYVWGD-MDZDMXLPSA-N |
Isomeric SMILES |
B(/C=C/CCCC)(O)OC(C)(C)C(C)(C)O |
Canonical SMILES |
B(C=CCCCC)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.